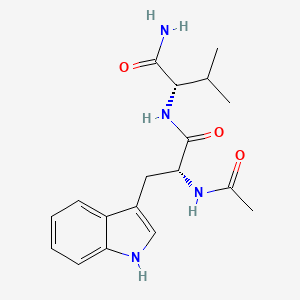
N-Acetyl-D-tryptophyl-L-valinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-D-tryptophyl-L-valinamide is a compound with the chemical formula C18H24N4O3. It is composed of 49 atoms, including 24 hydrogen atoms, 18 carbon atoms, 4 nitrogen atoms, and 3 oxygen atoms . This compound is part of the family of N-acylated amino acids, which are biologically important lipids formed by the linkage of a fatty acid and a biogenic amine through an amide bond .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-tryptophyl-L-valinamide involves the reaction of aromatic D-amino acids with acetyl-CoA. A GNAT-related enzyme catalyzes the formation of this compound from the aromatic D-amino acid and acetyl-CoA . The reaction conditions typically involve the use of acetyl-CoA as a substrate and the presence of the GNAT-related enzyme to facilitate the acetylation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve the large-scale synthesis of the compound using the same enzymatic acetylation process described above, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-D-tryptophyl-L-valinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions depend on the desired transformation and may involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
N-Acetyl-D-tryptophyl-L-valinamide has various scientific research applications, including:
Chemistry: The compound is used in studies related to the synthesis and reactivity of N-acylated amino acids.
Biology: It is studied for its role in biological systems, particularly in the context of lipid metabolism and signaling.
Medicine: Research explores its potential therapeutic applications, including its effects on cellular functions and metabolic pathways.
Industry: The compound may have applications in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Acetyl-D-tryptophyl-L-valinamide involves its interaction with specific molecular targets and pathways. The compound is part of the fatty acid amide family, which includes endocannabinoid-related lipids. It exerts its effects by modulating lipid signaling pathways and interacting with enzymes involved in lipid metabolism . The GNAT-related enzyme catalyzes the formation of this compound, highlighting its role in enzymatic acetylation processes .
Comparaison Avec Des Composés Similaires
N-Acetyl-D-tryptophyl-L-valinamide is similar to other N-acylated aromatic amino acids, such as:
- N-Acylphenylalanine
- N-Acyltyrosine
- N-Acyltryptophan
- N-Acylhistidine
These compounds share structural similarities and are part of the same lipid family. this compound is unique in its specific combination of aromatic D-amino acid and acetyl group, which may confer distinct biological and chemical properties .
Propriétés
Numéro CAS |
673462-02-7 |
|---|---|
Formule moléculaire |
C18H24N4O3 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C18H24N4O3/c1-10(2)16(17(19)24)22-18(25)15(21-11(3)23)8-12-9-20-14-7-5-4-6-13(12)14/h4-7,9-10,15-16,20H,8H2,1-3H3,(H2,19,24)(H,21,23)(H,22,25)/t15-,16+/m1/s1 |
Clé InChI |
ZFFQYIRICYOHAN-CVEARBPZSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12534251.png)
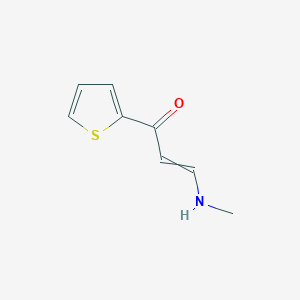

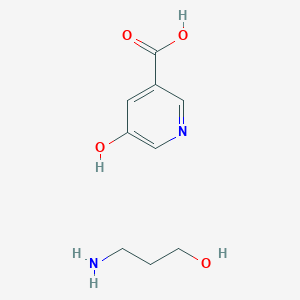


![4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde](/img/structure/B12534289.png)
methyl}morpholine](/img/structure/B12534301.png)
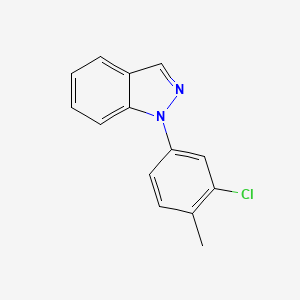
![Thiourea, N-[4-(methylsulfinyl)butyl]-N'-[4-(methylsulfonyl)butyl]-](/img/structure/B12534315.png)
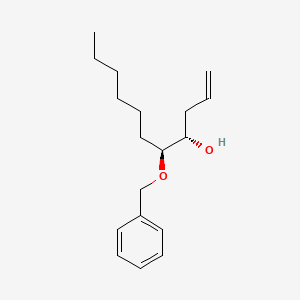
![4,8-Methano-1H-cycloocta[B]pyrrole](/img/structure/B12534318.png)
![N-[3-(Methylamino)propyl]-N-phenylformamide](/img/structure/B12534322.png)
![4-[3-(Dimethylamino)pyrrolidin-1-yl]naphthalene-1-carbonitrile](/img/structure/B12534336.png)
